molecular formula C11H9NO B072570 2-Phenylpyridine 1-oxide CAS No. 1131-33-5

2-Phenylpyridine 1-oxide

Cat. No. B072570
Key on ui cas rn: 1131-33-5
M. Wt: 171.19 g/mol
InChI Key: MZBZERKDGUOLBE-UHFFFAOYSA-N
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Patent
US08748582B2

Procedure details

The N-oxide was prepared by modifying the method outlined by Zhang et al.25 using 2-phenylpyridine (5.00 g, 32.2 mmol) and 30% H2O2 in glacial acetic acid to yield the title compound as a light yellow solid (4.00 g, 72%), m.p. 154-157° C. (lit.26 m.p. 155-155.5° C.). The spectral data were consistent with literature data.27
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:13]O>C(O)(=O)C>[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N+:8]=2[O-:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The N-oxide was prepared

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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